![molecular formula C9H7NO3S B495295 Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate CAS No. 111043-01-7](/img/structure/B495295.png)

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

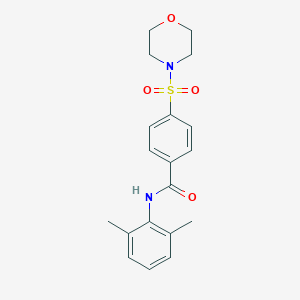

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the linear formula C9H7NO3S . It is part of a research programme targeting novel molecules as potential anti-inflammatory agents .

Synthesis Analysis

The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate . The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is characterized by its molecular weight of 209.23 . The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” includes the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours .Physical And Chemical Properties Analysis

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a powder with a melting point of 158-160 °C . It has a molecular weight of 209.23 .科学的研究の応用

Scientific Research Applications of Structurally Related Compounds

1. Biological Effects and Analytical Techniques

Studies on heterocyclic aromatic amines, like PhIP and its metabolites, highlight the importance of understanding the biological effects of compounds structurally related to "Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate." Such compounds exhibit carcinogenic effects in various models, necessitating advanced analytical techniques for their detection and quantification in biological samples and foodstuffs. This research underscores the relevance of analytical chemistry in monitoring and studying the bioactivation and detoxification of these compounds (Teunissen et al., 2010).

2. Metal Interaction with Biological Ligands

Research on the interaction between metals and biologically important molecules such as pyridine carboxylic acids reveals insights into how these interactions can affect the electronic systems of ligands. This knowledge is crucial for understanding the nature of these compounds' interactions with biological targets, potentially informing the development of new therapeutics and diagnostics (Lewandowski et al., 2005).

3. Chemical Synthesis and Biological Properties

The synthesis and reactivity of hydroxycoumarins, including methods for their creation and the exploration of their biological properties, offer a glimpse into the synthetic challenges and opportunities for compounds with similar structures. Such research can lead to the development of new drugs, highlighting the synthetic and medicinal chemistry aspects of compounds related to "Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate" (Yoda, 2020).

4. Environmental Degradation

Studies on the microbial metabolism of pyridine and its derivatives under both aerobic and anaerobic conditions reveal the environmental fate of these compounds. Understanding the degradation pathways is essential for assessing environmental risk and developing remediation strategies for related compounds (Kaiser et al., 1996).

Safety and Hazards

The safety information for “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is a novel molecule synthesized as part of a research program targeting potential anti-inflammatory agents It was synthesized based on the reported anti-inflammatory activity of a structurally related molecule .

Mode of Action

Given its structural similarity to known anti-inflammatory agents, it may interact with similar targets and pathways to exert its effects .

Biochemical Pathways

Based on its potential anti-inflammatory activity, it may influence pathways related to inflammation and immune response .

Result of Action

Given its potential anti-inflammatory activity, it may modulate cellular processes related to inflammation and immune response .

特性

IUPAC Name |

methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGMVGWUWHNBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | |

Q & A

Q1: What prompted the synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate?

A1: The synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by the search for new anti-inflammatory agents. The researchers were specifically interested in this compound due to its structural similarity to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, a molecule with reported anti-inflammatory activity []. The researchers hypothesized that Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate might also exhibit anti-inflammatory properties due to this structural similarity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495212.png)

![3-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}propanoic acid](/img/structure/B495213.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B495215.png)

![6-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-9H-purine](/img/structure/B495216.png)

![10-methyl-7-phenyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-8(5H)-one](/img/structure/B495223.png)

![7-phenyl-10-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-8(5H)-one](/img/structure/B495224.png)

![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495225.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyridinyl 1-phenyl-1H-tetraazol-5-yl sulfide](/img/structure/B495226.png)

![N-[3-(dimethylamino)propyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B495227.png)

![1-[2-(dimethylamino)ethyl]-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495229.png)

![1-[2-(4-phenyl-1-piperazinyl)ethyl]-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495230.png)

![7-chloro-1-[2-(4-phenyl-1-piperazinyl)ethyl]-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B495231.png)

![7-(4-bromophenyl)-10-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-8(5H)-one](/img/structure/B495233.png)